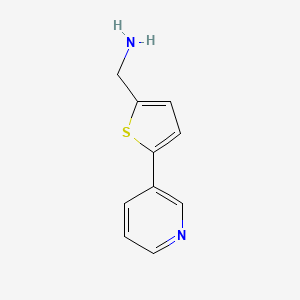

(5-Pyrid-3-ylthien-2-YL)methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

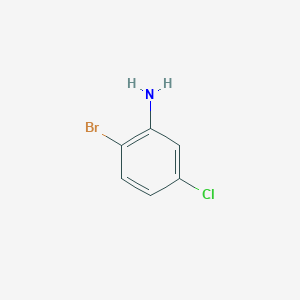

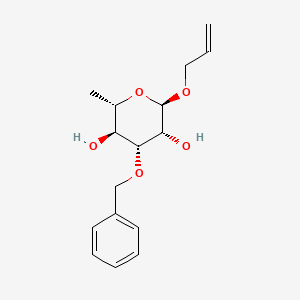

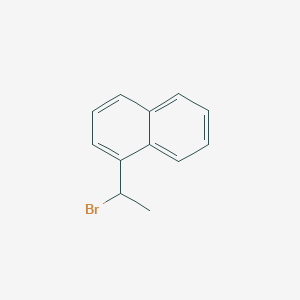

“(5-Pyrid-3-ylthien-2-YL)methylamine” is a laboratory chemical with the CAS number 837376-47-3 . It is not intended for food, drug, pesticide, or biocidal product use .

Molecular Structure Analysis

The molecular formula of “(5-Pyrid-3-ylthien-2-YL)methylamine” is C10H10N2S . The exact mass is 190.27 g/mol .Physical And Chemical Properties Analysis

“(5-Pyrid-3-ylthien-2-YL)methylamine” is a solid substance with a light yellow appearance . The melting point range is 112.5 - 113.5 °C .Applications De Recherche Scientifique

Catalytic Properties and Ligand Behavior

Iron(III) complexes with tridentate 3N ligands, including various N-alkyl-substituted bis(pyrid-2-ylmethyl)amine derivatives, have been studied for their functional models mimicking catechol dioxygenases. These complexes demonstrate the catalytic cleavage of catechols using molecular oxygen, highlighting the role of ligand N-alkyl substitution in reaction rate and product selectivity. The nature of the N-alkyl substituent significantly controls the regioselectivity of catechol cleavage, suggesting potential applications in selective oxidative catalysis (Visvaganesan et al., 2007).

Synthesis of Pyridine Derivatives

Copper-catalyzed C-N bond cleavage of aromatic methylamines, including pyridin-2-yl methylamine derivatives, has been developed to construct pyridine derivatives. This method offers a broad range of 2,4,6-trisubstituted pyridines from simple and readily available starting materials, providing a versatile approach for synthesizing pyridine-based compounds with potential applications in various fields of chemistry and material science (Huang et al., 2013).

Development of Selective Noradrenaline Reuptake Inhibitors

[4-(Phenoxy)pyridine-3-yl]methylamines have been identified as a new series of selective noradrenaline reuptake inhibitors (NRI), with structure-activity relationships indicating potent NRI activity by appropriate substitution at the 2-position of the phenoxy ring. This discovery opens avenues for developing new therapeutic agents targeting noradrenergic pathways (Fish et al., 2008).

Interaction with DNA and Nuclease Activity

Cu(II) complexes of tridentate ligands, including those with pyridine-2-yl motifs, have been shown to bind DNA with significant affinity and demonstrate nuclease activity, leading to DNA cleavage. These complexes offer insights into designing metal-based drugs and DNA-interacting agents with potential applications in chemotherapy and biotechnology (Kumar et al., 2012).

Safety And Hazards

“(5-Pyrid-3-ylthien-2-YL)methylamine” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(5-pyridin-3-ylthiophen-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8/h1-5,7H,6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLIGYPHPBLDDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458692 |

Source

|

| Record name | (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Pyrid-3-ylthien-2-YL)methylamine | |

CAS RN |

837376-47-3 |

Source

|

| Record name | (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)

![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)